molecular formula C6H8BNO3 B060493 2-Methoxypyridine-3-boronic acid CAS No. 163105-90-6

2-Methoxypyridine-3-boronic acid

Cat. No. B060493
CAS RN: 163105-90-6
M. Wt: 152.95 g/mol
InChI Key: NVOLYUXUHWBCRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acid derivatives, including compounds similar to 2-methoxypyridine-3-boronic acid, often involves electrophilic activation of unprotected substrates through reversible covalent bonds between boronic acid and functional groups on the parent molecule. For instance, an efficient synthesis method has been developed for 3,4-hydroxypyridinone derivatives via electrophilic activation in water, demonstrating high yields and the ability to incorporate various amine donors (Ke et al., 2022). Similarly, methods for synthesizing related pyridine boronic acid compounds through directed ortho-metalation and cross-coupling reactions have been reported, highlighting the versatility of these compounds in organic synthesis (Thompson et al., 2005).

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is crucial for their reactivity and the formation of complexes with various ligands. X-ray crystallography studies have provided detailed insights into the structure of these compounds, revealing the presence of intramolecular and intermolecular hydrogen bonds that stabilize their conformation and facilitate their participation in chemical reactions (Luliński & Serwatowski, 2006).

Chemical Reactions and Properties

Boronic acids are known for their ability to form reversible covalent bonds with diols and carbohydrates, a property that is exploited in various synthetic applications, including the formation of complex molecular architectures and polymers (Severin, 2009). Additionally, the Suzuki-Miyaura cross-coupling reaction is a prominent example of how boronic acids, including this compound derivatives, are utilized in creating biaryl compounds through reactions with aryl halides (Bouillon et al., 2003).

Scientific Research Applications

  • Fluorescence Quenching:

    • 2-Methoxypyridine-3-boronic acid (2MPBA) has been studied for its fluorescence quenching properties in various solvents at room temperature using steady-state fluorescence measurements with aniline as the quencher. It has applications in sensor design due to its biologically active fluorescent molecules. The study concluded that the static quenching mechanism is active, and reactions are diffusion-limited, which is essential for developing fluorescence-based sensors (Melavanki, 2018).
  • Biological Activity and Anti-Quorum Sensing Effect:

    • Novel boron compounds, including derivatives of boronic acid, have been synthesized and assessed for their biological activities. They demonstrated significant antioxidant effects and enzyme inhibition properties against acetylcholinesterase and butyrylcholinesterase. Additionally, they exhibited anti-quorum sensing and antibiofilm effects against biofilm formation in E. coli and P. aeruginosa, suggesting their potential in treating biofilm-associated infections and as antimicrobial materials (Temel et al., 2022).
  • Supramolecular Structure Formation:

    • The reversible formation of a planar chiral ferrocenylboroxine from boronic acid derivatives has been reported. It demonstrates significant communication between ferrocenyl moieties in redox processes, which is crucial in designing new materials with specific redox properties (Thilagar et al., 2011).
  • Catalysis for Direct Amide Formation:

    • Derivatives of N,N-di-isopropylbenzylamine-2-boronic acid have been utilized as catalysts for direct amide formation between carboxylic acids and amines. The presence of electron-withdrawing or donating groups affects the reactivity, highlighting its potential in green chemistry applications (Arnold et al., 2008).
  • Spectroscopy and Dipole Moment Studies:

    • The fluorescence quenching and dipole moment of 2MPBA have been investigated in alcohol environments using steady-state fluorescence techniques. The study is essential for understanding the solute-solvent interactions and hydrogen bond interactions, providing insights into the molecular properties of boronic acids (Melavanki et al., 2018).

Safety and Hazards

2-Methoxypyridine-3-boronic acid is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed .

Mechanism of Action

Target of Action

The primary target of 2-Methoxypyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is often used in functional group transformations, where it undergoes Suzuki coupling reactions to connect its molecular fragment to the target molecular structure .

Biochemical Pathways

The key biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway can lead to the formation of new carbon–carbon bonds, which is crucial in the synthesis of various pharmaceuticals and agrochemicals .

Pharmacokinetics

It’s worth noting that the compound’s stability and readiness for preparation contribute to its bioavailability .

Result of Action

The action of this compound results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various pharmaceuticals and agrochemicals . Additionally, the compound can be transformed into nitrogen or oxygen atoms under appropriate carbon-heteroatom coupling conditions .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound participates, requires exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound should be stored in a dry environment at 2-8°C to maintain its stability .

properties

IUPAC Name

(2-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOLYUXUHWBCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376383
Record name 2-Methoxypyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163105-90-6
Record name 2-Methoxypyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxypyridin-3-yl)boronic acid
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Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (1.42 mL, 10 mmol) in THF (10 mL) at 0° C. was added nBuLi (2.5 M, 4.25 mL, 10.6 mmol) dropwise. After stirring at 0° C. for 45 min, a solution of 2-methoxypyridine (0.96 mL, 9.2 mmol) in THF (5 mL) was added, and the mixture was stirred for an additional 1 h before B(OiPr)3 (2.54 mL, 11 mmol) was added. 30 min later, H2O was added to quench the reaction, the THF was removed in vacuo and the aqueous layer was extracted with ether. The aqueous layer was separated, acidified with 48% HBr to pH=4, the resulting precipitates were collected by filtration to yield 2-methoxypyridine-3-ylboronic acid (0.46 g, 40%).
Quantity
1.42 mL
Type
reactant
Reaction Step One
Name
Quantity
4.25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.54 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2-methoxypyridine (23.2 g) and diisopropylamine (1.35 mL) in THF (223 mL) was added to (trimethylsilylmethyl)lithium (218 mL, 13.8 weight percent in hexanes) at −20° C. The lithiation was 84% complete after 7 hours. Tri-isopropylborate (40.8 g) was added at 20° C. over 40 minutes. The mixture was stirred overnight at ambient temperature. 5 percent NaOH (aq, 225 mL) was added. The aqueous layer was removed and brought to pH 5 by adding 10% HCl (aq). The resulting white precipitate was isolated by filtration. After drying, 22.23 g of 2-methoxypyridine-3-boronic acid was obtained (68% yield).
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Name
Quantity
223 mL
Type
solvent
Reaction Step One
Quantity
218 mL
Type
reactant
Reaction Step Two
Quantity
40.8 g
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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